
trans-Methyl 2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-Methyl 2-phenylcyclopropane-1-carboxylate” is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 .
Synthesis Analysis
While specific synthesis methods for “trans-Methyl 2-phenylcyclopropane-1-carboxylate” were not found in the search results, related compounds have been synthesized using various methods. For instance, ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a structural analog of umifenovir, was prepared using a one-pot method .Molecular Structure Analysis
The molecular structure of “trans-Methyl 2-phenylcyclopropane-1-carboxylate” can be represented by the SMILES stringO=C(OC)C1(C2=CC=CC=C2)CC1 . The InChI representation is 1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . Physical And Chemical Properties Analysis
“trans-Methyl 2-phenylcyclopropane-1-carboxylate” is a solid at room temperature . The boiling point and other physical properties were not found in the search results.Applications De Recherche Scientifique
Antiviral Studies
“trans-Methyl 2-phenylcyclopropane-1-carboxylate” has been used in the synthesis of Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate , a conformationally restricted analog of umifenovir . This compound has undergone an antiviral study, indicating the potential of “trans-Methyl 2-phenylcyclopropane-1-carboxylate” in antiviral research .
Synthesis of Bioisosteric Analogs
This compound has been used in the creation of debrominated bioisosteric analogs of umifenovir . In these analogs, the SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring . This indicates its potential application in the development of new pharmaceuticals .
Lewis Acid Reactions
A broad range of Lewis acids have been investigated using the reaction of 2-phenylcyclopropane-1,1-dicarboxylate with benzaldehyde . Triflates of tin (II), hafnium (IV), copper (II), cerium (II), ytterbium, scandium, and zinc showed the greatest activity in the reaction . This suggests that “trans-Methyl 2-phenylcyclopropane-1-carboxylate” could be used in similar reactions with Lewis acids .
Synthesis of Tetrahydronaphthalenes
The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with 2 equivalents each of aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23 °C for 24 h after hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2 (1H)-dicarboxylates in good yield . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .
Inhibition of ACO Activity
Trans-2-phenylcyclopropane-1-carboxylic acid, a structural analog of “trans-Methyl 2-phenylcyclopropane-1-carboxylate”, has been found to have strong effects in inhibiting ACO activity . This suggests potential applications of “trans-Methyl 2-phenylcyclopropane-1-carboxylate” in biological and biochemical research .
Propriétés
IUPAC Name |
methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFZWGTJXCXSR-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 2-phenylcyclopropane-1-carboxylate | |
CAS RN |
5861-31-4 |
Source


|
| Record name | rac-methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

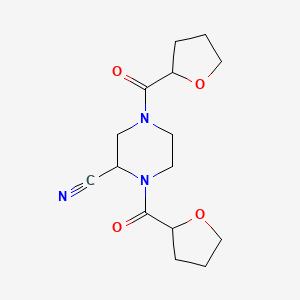
![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)
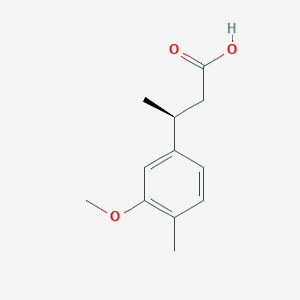

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2688821.png)
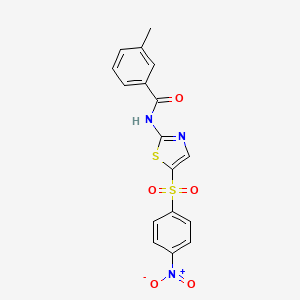

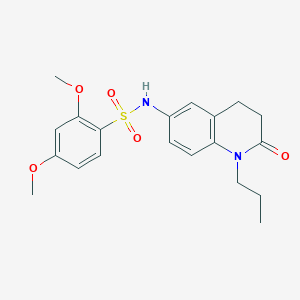
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)
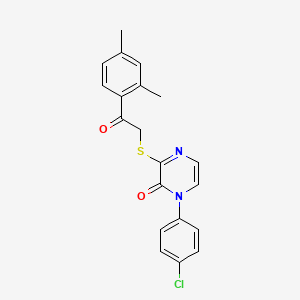
![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)
